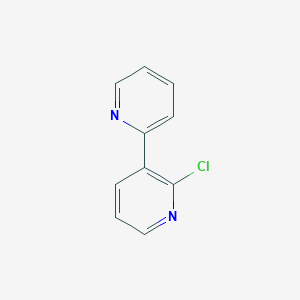

2'-Chloro-2,3'-bipyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHPSUWETNBNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93297-77-9 | |

| Record name | 2-chloro-3-(pyridin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 2,3 Bipyridine and Its Precursors

Strategies for Asymmetric Bipyridine Synthesis

The construction of the 2,3'-bipyridine (B14897) skeleton is a central challenge. Asymmetric synthesis, in this context, refers to the coupling of two different pyridine (B92270) rings.

Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing C(sp²)–C(sp²) bonds and have been extensively applied to bipyridine synthesis. mdpi.comingentaconnect.com These methods offer a modular approach, allowing for the coupling of pre-functionalized pyridine rings.

Suzuki Coupling: This reaction involves the coupling of a pyridylboronic acid or ester with a halopyridine. mdpi.com While highly effective for many biaryls, the synthesis of 2,2'- and 2,3'-bipyridines can be challenging due to the instability of 2-pyridylboronic acids. orgsyn.org However, the use of stable derivatives like N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridylborate salts has overcome some of these limitations. mdpi.comnih.gov For the synthesis of a chloro-bipyridine, a chloro-substituted halopyridine can be coupled with a pyridylboronic acid, or a chloropyridylboronic acid can be coupled with a halopyridine. The reactivity of chloropyridines in Suzuki couplings can be lower than that of their bromo or iodo counterparts, often requiring more active catalyst systems. nih.gov

Negishi Coupling: The Negishi reaction, which couples an organozinc reagent with an organic halide, is a powerful tool for preparing bipyridines due to its high yields and tolerance of various functional groups. orgsyn.orgwikipedia.org Pyridylzinc halides can be prepared either by transmetallation from pyridyllithium compounds or by direct insertion of activated zinc into a halopyridine. orgsyn.org A key advantage is the ability to achieve regioselective coupling; for instance, a 2-halopyridine moiety will typically react in preference to a 3-halopyridine, allowing for controlled synthesis of isomers like the 2,3'-bipyridine. orgsyn.orgorgsyn.org

Stille Coupling: This method utilizes an organotin (stannane) reagent and an organic halide. mdpi.com Stille coupling is noted for its high reactivity, sometimes succeeding where Suzuki couplings are less effective. mdpi.comnih.gov Various functionalized 2,2'- and 2,3'-bipyridines can be prepared by reacting a pyridylstannane with a halopyridine in the presence of a palladium catalyst. acs.orgacs.org A significant drawback, however, is the high toxicity of the organotin compounds used as reactants and byproducts. mdpi.comnih.gov

| Reaction | Key Reactants | Typical Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pyridylboronic Acid/Ester + Halopyridine | Pd(PPh₃)₄, PdCl₂(dcpp) | Low toxicity of boron reagents; commercially available precursors. | Instability of some 2-pyridylboron reagents; can require high catalyst loading. | mdpi.comnih.govacs.org |

| Negishi Coupling | Pyridylzinc Halide + Halopyridine | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High yields and functional group tolerance; good regioselectivity. | Organozinc reagents are moisture and air-sensitive. | mdpi.comorgsyn.orgorgsyn.org |

| Stille Coupling | Pyridylstannane + Halopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High reactivity; effective for complex substrates. | High toxicity of organotin compounds and byproducts. | mdpi.comnih.govacs.org |

Reductive coupling, particularly using nickel-based catalysts, provides an alternative route to bipyridines, often through the homocoupling of halopyridines. tandfonline.com While traditionally used for symmetrical bipyridines, methods for unsymmetrical synthesis have been developed. mdpi.comnih.gov These reactions typically involve a Ni(II) precatalyst, which is reduced in situ to a catalytically active Ni(0) species by a stoichiometric reductant like zinc powder. tandfonline.comacs.org The ligandless Ni-catalyzed reductive coupling of 2-halopyridines has been shown to be an unexpectedly facile approach for synthesizing both symmetrical and unsymmetrical 2,2'-bipyridines. nih.govacs.org The formation of a 2,3'-bipyridine via this method would require the cross-coupling of a 2-halopyridine and a 3-halopyridine, a process that can be complicated by competing homocoupling reactions.

| Halopyridine Substrate(s) | Catalyst System | Yield | Key Feature | Reference |

|---|---|---|---|---|

| 2-Bromopyridine (homocoupling) | Ni(PPh₃)₂Cl₂ / Zn / Et₄NI | 72% | In situ generation of Ni(0) complex. | tandfonline.com |

| 2-Halopyridines (unsymmetrical) | NiCl₂·6H₂O / Zn | High | External ligand-free conditions. | mdpi.comnih.gov |

| 3-Chloropyridine (homocoupling) | Ni(0) complex | 80-95% | Demonstrates applicability to 3-substituted pyridines. | tandfonline.com |

Direct C-H arylation has emerged as a powerful, atom-economical strategy for forming biaryl bonds, avoiding the need for pre-functionalized organometallic reagents. mdpi.com For bipyridine synthesis, this often involves the palladium-catalyzed coupling of a pyridine N-oxide with a halopyridine. nih.gov The N-oxide group acts as a directing group, activating the C-H bonds at the 2- and 6-positions for metallation and subsequent coupling. After the bipyridine N-oxide is formed, the oxygen can be removed through deoxygenation. This method has been successfully used to create asymmetrically substituted terpyridines by first arylating a pyridine N-oxide to form a bipyridine N-oxide, followed by a second arylation. nih.gov Another approach merges palladium catalysis with visible-light photoredox catalysis to achieve C-H arylation at room temperature. acs.org

Selective Chlorination and De novo Synthesis Pathways

The introduction of the chlorine atom at the 2'-position is a critical step that can be achieved either by direct chlorination of a pre-formed bipyridine scaffold or by incorporating the chloro-substituent during the ring-forming process (de novo synthesis).

A direct and specific synthesis for 2'-Chloro-2,3'-bipyridine involves the treatment of 3-(2-pyridinyl)-2(1H)-pyridinone with a chlorinating agent like phosphorus oxychloride. prepchem.com In this reaction, the pyridinone tautomer is converted to the corresponding chloro-substituted pyridine ring. prepchem.com

Selective chlorination of the pyridine ring can also be achieved using modern synthetic methods. This includes palladium-catalyzed C-H halogenation, where a directing group, such as an N-oxide, can guide the chlorination to a specific position. acs.org For example, palladium-catalyzed halogenation of bipyridine N-oxides with N-chlorosuccinimide (NCS) can yield 3-chlorobipyridine N-oxides. acs.org Another strategy employs specially designed phosphine (B1218219) reagents that, upon activation, can selectively deliver a chlorine atom to the pyridine ring. nih.gov

De novo synthesis pathways build the pyridine rings from acyclic precursors. One innovative metal-free approach involves the cascade coupling of two 1,3-dienyl isocyanides, which undergo a 6π-electrocyclization and aromatization to form the two pyridine rings of a bipyridine simultaneously. nih.gov Another established method involves the cyclocondensation of β-ketoenamides to form highly functionalized 2,2'-bipyridines, which can be further modified. beilstein-journals.org These strategies could potentially be adapted to incorporate a chlorine atom by using appropriately halogenated starting materials.

Purification and Isolation Techniques in Advanced Synthesis

The purification of this compound and its precursors is essential to obtain materials of high purity for subsequent applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Flash Chromatography: This is the most common technique for purifying reaction mixtures in bipyridine synthesis. orgsyn.org Silica gel is the standard stationary phase, and a solvent system (eluent) of appropriate polarity, such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol, is used to separate the desired product from starting materials, reagents, and byproducts. beilstein-journals.orgorgsyn.org

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is a powerful method for obtaining high-purity crystalline material. This technique relies on the difference in solubility of the product and impurities at different temperatures. orgsyn.org

Extraction: Aqueous workups involving liquid-liquid extraction are standard after many synthetic reactions to remove inorganic salts and water-soluble reagents. The pH of the aqueous layer can be adjusted to exploit the basicity of the pyridine nitrogen, facilitating separation. orgsyn.orgmdpi.com

Cation-Exchange Chromatography: This specialized chromatographic technique is particularly useful for separating isomeric bipyridine complexes or purifying charged derivatives. It separates molecules based on their affinity for a charged stationary phase (the ion-exchange resin). researchgate.net

Distillation/Sublimation: For volatile and thermally stable compounds, distillation or sublimation under reduced pressure can be an effective purification method, although this is less common for complex, functionalized bipyridines.

Chemical Transformation and Derivatization of 2 Chloro 2,3 Bipyridine

Nucleophilic Substitution Reactions at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for functionalizing halo-pyridines. In this process, the chlorine atom on the 2'-Chloro-2,3'-bipyridine scaffold is displaced by a nucleophile. The electron-withdrawing nature of the nitrogen atoms in the pyridine (B92270) rings facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the substitution process.

While specific studies detailing nucleophilic substitution on this compound are not extensively documented in a comparative manner, the principles can be illustrated by reactions on analogous chloro-bipyridine isomers. For instance, research on other chloro-substituted bipyridines demonstrates that the chlorine atom can be displaced by various nucleophiles, including amines, alkoxides, and phosphides. In one study, 6-chloro-2,2'-bipyridine (B82679) was treated with lithium diphenylphosphide (LiPPh2) to synthesize 6-diphenylphosphino-2,2'-bipyridyl, a tridentate ligand. arkat-usa.org

Table 1: Representative Nucleophilic Substitution Reactions on an Analogous Chloro-bipyridine

| Substrate | Nucleophile | Product | Application of Product | Reference |

|---|---|---|---|---|

| 6-Chloro-2,2'-bipyridine | Lithium diphenylphosphide (LiPPh2) | 6-Diphenylphosphino-2,2'-bipyridyl | Tridentate Ligand Synthesis | arkat-usa.org |

| 4-Chloro-2,2'-bipyridine (coordinated to [Ru(bipy)2]2+) | Methoxide (OCH3-) | 4-Methoxy-2,2'-bipyridine complex | Functionalized Ligand Synthesis | chemicalbook.com |

Further Functionalization of the Bipyridine Core

Beyond direct substitution, the chloro group on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive functionalization of the bipyridine core.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This method is highly effective for creating biaryl compounds and can be applied to chloro-pyridines to introduce new aryl or alkyl groups. mdpi.comnih.gov While specific examples for this compound are limited, studies on other halopyridines show that catalysts like Pd(OAc)2 with specialized ligands can effectively couple these substrates. nih.gov The efficiency of Suzuki coupling can sometimes be hindered by the bipyridine product coordinating to the palladium catalyst, which reduces its activity. mdpi.comnrochemistry.com

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. acs.orgnih.gov This reaction is instrumental for synthesizing arylamines and is applicable to heteroaryl chlorides, including chloropyridines. acs.orgrsc.org The process involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. acs.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Analogous Chloro-heterocycles

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd2(dba)3 / FcPPh2 | 2-Chloro-6-alkylpyridine | nih.gov |

| Suzuki-Miyaura | 3-Chloropyridine | 4-Methyl-3-(boronic ester)pyridine | (TMEDA)Ni(o-tolyl)Cl | 4-Methyl-3,3'-bipyridine | nih.gov |

| Buchwald-Hartwig | 3-Chloropyridine | Various aryl/heteroaryl amines | Pd-PEPPSI complex | N-Aryl-3-aminopyridine | rsc.org |

| Buchwald-Hartwig | Aryl Chlorides | Various amines | Pd2(dba)3 / P(i-BuNCH2CH2)3N | Aryl amines | rsc.org |

Diversification of Ligand Scaffolds for Specific Research Applications

The chemical transformations of this compound are primarily driven by the need to create novel ligands for coordination chemistry. nrochemistry.com Bipyridine-based ligands are fundamental in the development of catalysts, photosensitizers, and functional materials. acs.orgmdpi.combeilstein-journals.org By modifying the 2,3'-bipyridine (B14897) core, researchers can fine-tune the electronic and steric properties of the resulting ligands to control the behavior of the metal complexes they form.

For example, introducing bulky groups via Suzuki coupling can create sterically hindered ligands that influence the coordination geometry and reactivity of a metal center. Alternatively, using Buchwald-Hartwig amination to add amine functionalities can introduce new hydrogen-bonding sites or provide a point for further derivatization.

The synthesis of poly(bipyridyl) ligands is one area where functionalized precursors are essential. acs.orgmdpi.com These multi-ligand structures are investigated for their ability to form complex metal-organic architectures and for applications in areas such as anticancer research, where they can act as metal chelators. acs.orgmdpi.com The ability to start from a simple precursor like this compound and apply a sequence of reactions—such as a Suzuki coupling followed by a nucleophilic substitution on another part of the molecule—allows for the modular and rational design of highly complex and specialized ligand scaffolds.

Coordination Chemistry of 2 Chloro 2,3 Bipyridine

Ligand Design Principles and Coordination Modes

2'-Chloro-2,3'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), a well-known chelating ligand in coordination chemistry. The introduction of a chloro-substituent and the alteration of the nitrogen atom positions to 2,3' significantly influence its coordination behavior.

The nitrogen atoms in 2,3'-bipyridine (B14897) are positioned in a way that can still allow for chelation, though the geometry may be more strained compared to the classic 2,2'-bipyridine. The chlorine atom at the 2'-position introduces steric hindrance and electronic effects. This can affect the stability and structure of the resulting metal complexes. The chloro group is electron-withdrawing, which can influence the electron density on the pyridine (B92270) rings and, consequently, the strength of the metal-ligand bond.

The typical coordination mode for bipyridine ligands is bidentate, forming a chelate ring with the metal ion. However, the specific substitution pattern of this compound could potentially lead to alternative coordination modes or influence the preference for certain metal ions.

Complexation with Transition Metals

The interaction of this compound with transition metals is a key area of study, revealing a diverse range of complex structures and properties.

Complexes with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of bipyridine and its derivatives with first-row transition metals are widely studied.

Iron (Fe): Iron complexes with bipyridine ligands are known for their applications in catalysis and photochemistry.

Cobalt (Co): Cobalt can form stable complexes with bipyridine-type ligands. iucr.org For instance, a cobalt(II) complex with 4'-chloro-2,2′:6′,2′′-terpyridine has been synthesized and characterized, showing a distorted octahedral geometry. iucr.org Another study details a new cobalt(III) complex with 2,2'-bipyridine and triethylenetetramine, also exhibiting a distorted octahedral geometry. tandfonline.com

Nickel (Ni): Nickel(II) complexes with N,N'-chelating ligands like bipyridine derivatives have applications in catalysis and material science. ijcce.ac.ir A binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) and chloride ligands has been synthesized, showing a distorted square-pyramidal configuration around each nickel ion. ijcce.ac.ir Research has also been conducted on mixed ligand Ni(II) complexes containing 2,2′-bipyridine. researchgate.net

Copper (Cu): Copper complexes with bipyridine ligands are of interest for their catalytic and biological activities. Dichloro(2,2′-bipyridine)copper has been synthesized and used in polymerization catalysis. nih.gov Studies have also investigated copper(II) complexes with 2,2'-bipyridine and other ligands, revealing various coordination geometries from square planar to octahedral. nih.govru.nlnih.gov

Zinc (Zn): Zinc, being a d¹⁰ metal, forms complexes where the geometry is dictated by ligand steric and electronic factors. Zinc(II) complexes with 2,2'-bipyridine and other ligands have been characterized, often showing tetrahedral or distorted tetrahedral geometries. ijcce.ac.irnih.govacs.org

Complexes with Second- and Third-Row Transition Metals (e.g., Ru, Re, Pt, Os, Pd, Rh)

The coordination chemistry of this compound with heavier transition metals is also an active area of research.

Ruthenium (Ru): Ruthenium polypyridyl complexes are extensively studied for their photochemical and photophysical properties. uark.edunih.govdergipark.org.tr The synthesis of ruthenium(II) complexes with substituted bipyridine ligands often involves multi-step procedures to achieve the desired homoleptic or heteroleptic structures. uark.edunih.gov

Rhenium (Re): Rhenium complexes with bipyridine ligands, such as chlorotricarbonyl(2,2'-bipyridine)rhenium(I), are known for their applications in photocatalysis, particularly in CO₂ reduction. acs.orgamericanelements.com These complexes typically feature a rhenium(I) center with facial carbonyl ligands.

Platinum (Pt): Platinum(II) complexes with bipyridine ligands often exhibit square-planar geometry. The introduction of substituents on the bipyridine ring can cause distortions in the geometry due to steric repulsions. nih.gov These complexes are also investigated for their potential anticancer properties.

Osmium (Os): Osmium complexes with bipyridine ligands are analogous to their ruthenium counterparts and are studied for their photoluminescence properties. rsc.org The synthesis of these complexes can be challenging, but methods have been developed to produce them in good yields. rsc.orgresearchgate.netsmolecule.com

Palladium (Pd): Palladium complexes with bipyridine ligands are widely used as catalysts in cross-coupling reactions. researchgate.netmdpi.com They share structural similarities with platinum complexes but can exhibit different reactivity due to the nature of the palladium center.

Rhodium (Rh): Rhodium complexes with substituted bipyridine ligands have been synthesized and their redox properties studied. rsc.orgacs.org The electronic properties of these complexes can be tuned by the substituents on the bipyridine ligand. rsc.org

Coordination with Lanthanide and Actinide Elements (e.g., Uranyl)

While less common than with transition metals, the coordination of bipyridine-type ligands to f-block elements is an area of growing interest. The larger ionic radii of lanthanide and actinide ions allow for higher coordination numbers and different coordination geometries compared to transition metals. The electronic and steric properties of this compound would play a significant role in the structure and stability of any resulting complexes with these elements. Research in this area could lead to new materials with interesting luminescent or catalytic properties.

Stereochemical Aspects and Chirality in Metal Complexes

The coordination of bipyridine ligands to a metal center can lead to the formation of chiral complexes. For octahedral tris-bipyridyl complexes, the arrangement of the three bidentate ligands around the metal center results in a propeller-like structure that can exist as a pair of non-superimposable mirror images (enantiomers). wikipedia.org

The substitution pattern on the bipyridine ligand can influence the stereochemistry of the resulting complexes. The presence of the chloro-substituent in this compound could introduce additional steric constraints that might favor the formation of one diastereomer over another when other chiral ligands are present. The specific geometry of the 2,3'-bipyridine core, in contrast to the more common 2,2'-bipyridine, can also lead to unique stereochemical outcomes.

Influence of Chloro-Substitution on Coordination Thermodynamics and Kinetics

The chloro-substituent on the this compound ligand is expected to have a significant impact on both the thermodynamics and kinetics of complexation.

Thermodynamics: The electron-withdrawing nature of the chlorine atom decreases the basicity of the pyridine nitrogen atoms. This generally leads to a weaker metal-ligand bond and a lower formation constant (K_f) for the complex compared to its unsubstituted counterpart. The steric bulk of the chloro group can also disfavor complex formation, further reducing the thermodynamic stability.

Catalytic Applications of 2 Chloro 2,3 Bipyridine Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Metal complexes of 2'-chloro-2,3'-bipyridine and its isomers are versatile catalysts for a range of organic transformations.

C-C and C-X Coupling Reactions

Metal complexes based on bipyridine ligands are workhorses in the field of cross-coupling chemistry, facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While specific studies focusing exclusively on pre-formed this compound metal complexes as catalysts are limited, the extensive literature on related bipyridine-ligated systems provides significant insights into their potential catalytic activity. The chloro-substituent on the bipyridine backbone can influence the catalyst's electronic properties and stability, thereby affecting its performance in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Palladium complexes are the most widely used catalysts for these transformations. For instance, a reusable palladium(II) chloride diammine/cationic 2,2'-bipyridyl system has been effectively used to catalyze the double Mizoroki-Heck reaction of aryl iodides with electron-deficient alkenes in water. mdpi.com This system allows for the synthesis of β,β-diarylated carbonyl derivatives in good to excellent yields and can be recycled, highlighting the potential for developing robust catalytic systems with functionalized bipyridine ligands. mdpi.com

In the realm of Sonogashira coupling, which forms a C(sp²)-C(sp) bond, a nanosized MCM-41 anchored palladium bipyridyl complex has demonstrated high efficiency in the reaction of aryl and heteroaryl halides with terminal alkynes. mdpi.com This heterogeneous catalyst system, which benefits from the stabilizing effect of the bipyridyl ligand, can achieve high yields with low palladium loadings and can be recovered and reused. mdpi.com Iron-catalyzed Sonogashira reactions have also been developed, where 2,2'-bipyridyl has been shown to be an effective ligand in combination with iron(III) acetylacetonate (B107027) for the coupling of aryl iodides with phenylacetylene. beilstein-journals.org

The Suzuki-Miyaura reaction, a versatile method for forming C-C bonds, has also been a fertile ground for the application of bipyridine-ligated palladium catalysts. The efficiency of these catalysts is highly dependent on the nature of the coordinated ligands. nih.gov For example, palladium acetate (B1210297) in combination with benzimidazolium salts has been used for the Suzuki-Miyaura coupling of halopyridines under microwave irradiation. nih.gov The synthesis of functionalized 2,2'-bipyridines themselves often relies on Suzuki coupling, where the reactivity of chloropyridines is a key consideration. mdpi.com

The following table summarizes the performance of some bipyridine-based catalytic systems in various coupling reactions.

| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |

| PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl | Double Mizoroki-Heck | Iodobenzene and n-butyl acrylate | 95% | mdpi.com |

| Nanosized MCM-41-Pd-bipyridyl | Sonogashira | Aryl halides and terminal alkynes | High yields | mdpi.com |

| Fe(acac)₃/2,2'-bipyridyl | Sonogashira | 1-Iodobenzene and phenylacetylene | Good yield | beilstein-journals.org |

| Pd(OAc)₂/Benzimidazolium salt | Suzuki-Miyaura | 2-Bromopyridine and phenylboronic acid | 70% | nih.gov |

Photoredox Catalysis and Light-Driven Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. nih.gov Transition metal complexes of bipyridine, particularly those of ruthenium and iridium, are among the most studied photocatalysts. nih.gov The photophysical and redox properties of these complexes can be finely tuned by modifying the bipyridine ligand, for instance, through the introduction of a chloro-substituent.

Copper-based photoredox catalysts have gained significant attention as a more sustainable alternative to noble metal catalysts. acs.orgresearchgate.net The design of the bipyridine ligand is crucial for the performance of these copper complexes. For example, heteroleptic copper(I) complexes bearing a 4,6-disubstituted 2,2'-bipyridine (B1663995) ligand have been synthesized and shown to exhibit longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to the classic [Cu(dap)₂]Cl catalyst. acs.org One such complex, [Cu(4)(Xantphos)][PF₆], has been successfully applied as an efficient catalyst for the chlorotrifluoromethylation of alkenes, including challenging styrene (B11656) substrates. acs.org The proposed mechanism involves the photoexcited Cu(I) complex being oxidatively quenched by CF₃SO₂Cl to generate a trifluoromethyl radical, which then adds to the alkene. acs.org

The general mechanism for photoredox catalyzed atom transfer radical addition (ATRA) reactions, such as chlorosulfonylation, often involves an oxidative quenching cycle of the photocatalyst. uni-regensburg.de The choice of ligand can significantly impact the efficiency of these reactions. Copper(I) complexes with dipyridylamine (dpa) ligands, which are readily synthesized, have been explored as alternatives to the more common phenanthroline and bipyridine ligands. rsc.org The electronic nature of substituents on the dpa ligands influences the photophysical properties of the copper complexes and their catalytic activity in reactions like chlorosulfonylation and bromonitromethylation of styrene. rsc.org

Light-driven transformations are not limited to organic synthesis. The photocatalytic reduction of CO₂ is a significant area of research. A Rhenium(I) complex, fac-[ClRe(CO)₃(dcbH₂)] (where dcbH₂ is 4,4'-dicarboxylic acid-2,2'-bipyridine), has been immobilized on a CuO/Nb₂O₅ heterojunction to create a hybrid photocatalyst for CO₂ reduction. aip.org Under visible light irradiation, this system showed a significant increase in the turnover number for CO production compared to the complex in solution, demonstrating the synergistic effect of the molecular catalyst and the semiconductor support. aip.org

The following table presents examples of light-driven reactions catalyzed by bipyridine-type metal complexes.

| Catalyst | Reaction | Substrates | Key Finding | Reference |

| [Cu(4)(Xantphos)][PF₆] | Chlorotrifluoromethylation | Styrenes and other alkenes | Efficient catalysis for challenging substrates. | acs.org |

| [Cu(dpa-R)₂]PF₆ | Chlorosulfonylation | Styrene and tosyl chloride | Ligand substituents tune catalytic activity. | rsc.org |

| fac-[ClRe(CO)₃(dcbH₂)]/CuO/Nb₂O₅ | CO₂ Photoreduction | CO₂ | Significant enhancement of turnover number. | aip.org |

| [Ru(bpy)₃]²⁺ | General Photoredox Catalysis | Various organic substrates | Versatile photocatalyst for diverse transformations. | nih.gov |

Electrocatalysis (e.g., CO2 Reduction, Hydrogen Evolution)

Electrocatalysis offers a promising avenue for converting electrical energy into chemical energy, with applications in CO₂ reduction and hydrogen evolution. Metal complexes of 2,2'-bipyridine and its derivatives have been extensively studied as molecular electrocatalysts due to their tunable redox properties and catalytic activity.

The electrocatalytic reduction of CO₂ to valuable chemical feedstocks, such as carbon monoxide (CO), is a key area of research. Rhenium(I) tricarbonyl complexes of the type fac-Re(bpy)(CO)₃Cl are well-established catalysts for this transformation. The mechanism involves the reduction of the complex, followed by the binding and reduction of CO₂. The substituents on the bipyridine ligand play a crucial role in tuning the catalyst's performance. For instance, studies on fac-Re(4,4'-R-bpy)(CO)₃X (where R = OCH₃, CH₃, tBu, H, CN, CF₃; X = Cl, Br) have shown that electron-donating groups can increase the catalytic activity, while also affecting the overpotential. aip.org The addition of a proton source can significantly enhance the catalytic rate by switching the mechanism from an electron-first to a proton-first pathway. aip.org The complex Re(4,4'-tBu-bpy)(CO)₃Cl with added phenol (B47542) was found to be a highly active system. aip.org

Manganese complexes with bipyridine ligands, such as [Mn(bpy)(CO)₃(CH₃CN)]⁺, are also active for CO₂ electroreduction. rsc.org The catalytic process is believed to involve a ligand-based redox couple in tandem with the metal-centered redox changes. rsc.org

The hydrogen evolution reaction (HER) is another important electrocatalytic process. Cobalt(II) and Nickel(II) complexes with bipyridine ligands, such as [Co(bpy)₂(SCN)₂] and [Ni(bpy)₂(SCN)₂], have demonstrated good catalytic activity for electrochemical hydrogen evolution from neutral buffer solutions. uni-regensburg.de The turnover frequencies for these complexes highlight their potential as efficient molecular catalysts for H₂ production. uni-regensburg.de Rhodium complexes supported by bipyridyl ligands, like Cp*Rh(bpy), are also effective for hydrogen evolution. Mechanistic studies have revealed the formation of a rhodium hydride intermediate which then tautomerizes to a cyclopentadiene (B3395910) species, driving the catalytic cycle. nih.gov

The table below summarizes the performance of some bipyridine-based electrocatalysts.

| Catalyst | Reaction | Turnover Frequency (TOF) | Overpotential | Reference |

| Re(4,4'-tBu-bpy)(CO)₃Cl + Phenol | CO₂ Reduction | 6206 s⁻¹ | 0.67 V | aip.org |

| [Ni(bpy)₂(SCN)₂] | Hydrogen Evolution | 1469 mol H₂/mol catalyst/h | 837.6 mV | uni-regensburg.de |

| [Co(bpy)₂(SCN)₂] | Hydrogen Evolution | 699.6 mol H₂/mol catalyst/h | 837.6 mV | uni-regensburg.de |

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral bipyridine ligands have been developed and utilized in a variety of asymmetric transformations. While specific examples employing a chiral version of this compound are not abundant in the literature, the principles established with other chiral bipyridines provide a framework for its potential applications.

The design of chiral bipyridine ligands often involves introducing chirality at the positions ortho to the nitrogen atoms to create a chiral environment around the metal center. chemrxiv.org Axially chiral bipyridine ligands have also been designed and successfully applied in copper-catalyzed ring-opening reactions of cyclic diaryliodoniums with bulky secondary amines, achieving high efficiency and stereoselectivity. chemrxiv.org

Copper(I) complexes derived from modular chiral bipyridine ligands have shown good enantioselectivity (up to 82% ee) in the allylic oxidation of cyclic olefins. researchgate.net These complexes also catalyze the cyclopropanation of olefins with moderate to good enantioselectivity. researchgate.net DNA has also been used as a chiral scaffold for asymmetric catalysis. mdpi.com By anchoring a copper(II) complex to a DNA strand via a bipyridine ligand, a hybrid catalyst was created that could effect the Diels-Alder reaction with high enantioselectivity (up to 98% ee). mdpi.com

Asymmetric hydrogenation is another area where chiral metal complexes are crucial. While chiral phosphine (B1218219) ligands are more common in this field, the principles of ligand design are relevant. For example, the asymmetric hydrogenation of α-chloro aromatic ketones has been achieved using chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes. mdpi.com This demonstrates that chloro-substituted substrates can be effectively used in asymmetric hydrogenations, suggesting that chiral chloro-bipyridine ligands could also be viable.

The following table provides examples of asymmetric reactions catalyzed by chiral bipyridine-type metal complexes.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Copper(I) / Chiral Bipyridine | Allylic Oxidation | up to 82% | researchgate.net |

| Copper(I) / Chiral Bipyridine | Cyclopropanation | up to 76% | researchgate.net |

| Copper(II)-bipyridine / DNA | Diels-Alder | up to 98% | mdpi.com |

| Ru(II) / (S)-MeO-BIPHEP | Asymmetric Hydrogenation of α-chloro-β-keto ester | 95% | wiley.com |

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. Immobilizing molecular catalysts, such as metal complexes of this compound, onto solid supports is a promising strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Organosilica nanotubes containing 2,2'-bipyridine ligands in their framework have been synthesized and used as supports for iridium complexes. wiley.com The resulting solid catalysts, IrCp*-BPy-NT and Ir(cod)-BPy-NT, were active for C-H oxidation of heterocyles and cycloalkanes, as well as C-H borylation of arenes. These nanotube catalysts exhibited enhanced activities and durability compared to their homogeneous counterparts, which was attributed to the isolated active sites and efficient mass transport within the nanotubes. wiley.com

Metal-Organic Frameworks (MOFs) provide another versatile platform for creating single-site heterogeneous catalysts. A series of mixed-linker bipyridyl MOFs have been used to support palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. iastate.edu By systematically varying the substituents on the bipyridyl linker, the study demonstrated that the stereoelectronic properties of the linker are critical to the catalytic activity. A MOF with a 6,6'-dimethyl-2,2'-bipyridine (B1328779) linker showed a dramatic enhancement in activity compared to the non-functionalized analogue, highlighting the importance of linker engineering in designing efficient MOF catalysts. iastate.edu

The attachment of bipyridine-based catalysts to semiconductor surfaces is relevant for photo- and electrocatalysis. The immobilization of a Cp*Rh(bpy) hydrogen evolution catalyst on a silicon(111) surface has been studied theoretically. chemrxiv.org These studies have shown that adventitious chlorine atoms in the organic linker can lead to instability at negative potentials, highlighting the importance of the linker's chemical stability for the robustness of the supported catalyst. chemrxiv.org

The table below showcases examples of heterogeneous catalytic systems based on supported bipyridine complexes.

| Catalyst System | Support Material | Catalytic Application | Key Finding | Reference |

| IrCp-BPy-NT | Organosilica Nanotubes | C-H Oxidation | Enhanced activity and durability compared to homogeneous catalyst. | wiley.com |

| m-6,6'-Me₂bpy-MOF-PdCl₂ | Metal-Organic Framework | Suzuki-Miyaura Coupling | 110-fold activity enhancement due to linker modification. | iastate.edu |

| CpRh(bpy) on Si(111) | Silicon Surface | Hydrogen Evolution (Theoretical) | Chlorine in the linker can cause instability. | chemrxiv.org |

| Nanosized MCM-41-Pd-bipyridyl | Mesoporous Silica | Sonogashira Coupling | Highly efficient and recyclable catalyst. | mdpi.com |

Materials Science and Optoelectronic Applications

Development of Luminescent Materials and Probes

Bipyridine derivatives, including chlorinated analogues, are fundamental in creating luminescent materials. When complexed with transition metals like ruthenium, iridium, and platinum, they form compounds that exhibit strong luminescence, a property that is highly sought after for various applications. pensoft.netlookchem.comcardiff.ac.uk The introduction of a chloro-substituent can modulate the electronic properties of the bipyridine ligand, which in turn influences the photophysical characteristics of the resulting metal complex, such as emission wavelength and quantum yield. researchgate.net

For instance, platinum(II) complexes with chlorinated terpyridine ligands, which are structurally related to bipyridines, have been shown to be luminescent in fluid solution at room temperature. researchgate.net This is a significant finding, as many platinum complexes are only luminescent at low temperatures. The emission from these complexes is assigned to a metal-to-ligand charge transfer (MLCT) state, and chlorination has been observed to lower the energy of this state. researchgate.net Similarly, cobalt(II) complexes incorporating 4′-chloro-2,2′:6′,2′′-terpyridine exhibit blue-light emission. iucr.org

Lanthanide complexes also benefit from the inclusion of bipyridine-based ligands. The use of 2,2'-bipyridine-N,N'-dioxide in lanthanide hexafluoroacetylacetonate complexes has been shown to significantly enhance the luminescence of europium complexes. nih.gov This enhancement is attributed to improved sensitization efficiency and a reduction in non-radiative deactivation pathways. nih.gov While this specific example does not use a chlorinated bipyridine, it highlights the general principle of ligand modification to tune luminescent properties.

Optoelectronic Devices (e.g., OLEDs, Photovoltaic Cells)

The luminescent properties of metal complexes containing bipyridine ligands make them prime candidates for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). In OLEDs, these materials can function as the emissive layer. Materials incorporating pyridine (B92270) moieties have demonstrated good performance as electron-transporting layers in OLEDs due to their high electron mobility. iucr.orgrsc.org Research has focused on developing 2,2′-bipyridine-based electron-transport materials, which have led to OLEDs with low operating voltages and high efficiencies. rsc.org

Integration into Polymeric Frameworks and Supramolecular Structures

The ability of 2'-Chloro-2,3'-bipyridine and related bipyridine compounds to act as building blocks in larger molecular architectures has led to their integration into polymeric frameworks and supramolecular structures. These materials can exhibit a range of interesting properties and functions. orgsyn.orgscispace.com

Bipyridine units are frequently incorporated into functionalized polymeric materials, where they can act as ligands for metal atoms or modify the electronic and optical properties of the polymer. orgsyn.org For example, halomethyl-bipyridines have been used as initiators for the controlled polymerization of various monomers. orgsyn.org The resulting polymers can then be complexed with metals to create metallopolymers. orgsyn.org

In supramolecular chemistry, bipyridines are popular binding domains for the construction of complex architectures like catenanes and rotaxanes. researchgate.net The self-assembly of these structures is driven by coordination bonds between the bipyridine units and metal ions. The synthesis of di-terpyridine ligands from 4'-chloro-2,2':6',2''-terpyridine and their subsequent complexation with iron(II) has been shown to form metallo-supramolecular polymeric structures. researchgate.net Furthermore, bipyridine derivatives have been used to create coordination polymers with various metals, leading to one-, two-, and three-dimensional networks with diverse topologies and potential applications in areas such as catalysis and materials science. tandfonline.comnih.gov Covalent Organic Frameworks (COFs) containing pyridine moieties have also been developed, exhibiting redox activity and potential for energy storage. rsc.org

Sensing Applications

The interaction of bipyridine-based compounds with specific analytes can lead to a detectable change in their physical or chemical properties, making them suitable for sensing applications. For instance, the luminescence of metal-bipyridine complexes can be quenched or enhanced in the presence of certain ions or molecules, forming the basis of a sensor.

While direct sensing applications of this compound were not extensively detailed in the provided search results, the broader class of bipyridine derivatives has shown promise in this area. For example, a two-electron storage viologen, 1,1'-bis(2,3-dihydroxypropyl)-(4,4'-bipyridine)-1,1'-diium chloride, was synthesized for use in redox flow batteries, but its electrochemical properties could potentially be adapted for sensing applications. jlu.edu.cn The development of luminescent probes often goes hand-in-hand with sensing, as changes in luminescence can be a highly sensitive detection method.

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Characterization of Complexes

Spectroscopic analysis is crucial for determining the coordination environment, electronic structure, and dynamic behavior of metal complexes incorporating the 2'-Chloro-2,3'-bipyridine ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the ligand upon coordination to a metal center. mdpi.comnih.gov

Upon complexation, the chemical shifts of the bipyridine protons are significantly affected. The coordination to a metal ion typically leads to a downfield shift of the proton signals, which is indicative of the deshielding effect caused by the metal center. researchgate.net The magnitude of these shifts can provide insights into the nature and strength of the ligand-metal bond. rsc.orgsemanticscholar.org For instance, in ruthenium(II) complexes, the aromatic protons of the bipyridine ligands display characteristic signals that can be assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy). rsc.org

The analysis of ¹H NMR spectra is particularly useful for distinguishing between different binding modes and identifying the geometry of the complex in solution. rsc.orgresearchgate.net For example, the resonances of protons in proximity to the metal center and other ligands are sensitive to the coordination geometry and can help in assigning stereochemistry. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Bipyridine-type Ligands and Complexes Note: This table presents typical chemical shift ranges for protons in related bipyridine complexes to illustrate the effects of coordination. Actual values for this compound complexes may vary.

| Proton Position | Free Bipyridine Ligand (Typical) | Coordinated Bipyridine Ligand (Typical) |

|---|---|---|

| H-6, H-6' | 8.60 - 8.70 | 8.80 - 9.50 |

| H-3, H-3' | 8.30 - 8.40 | 8.70 - 9.00 |

| H-4, H-4' | 7.80 - 7.90 | 8.10 - 8.30 |

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of this compound complexes, revealing precise bond lengths, bond angles, and coordination geometries. mdpi.commdpi.com In numerous documented structures of related bipyridine complexes, the metal centers typically adopt geometries such as distorted square-planar, trigonal bipyramidal, or octahedral, depending on the metal ion and co-ligands. nih.govresearchgate.netbohrium.com

For example, in a platinum(II) complex featuring a substituted 2,3'-bipyridine (B14897) ligand, the Pt(II) atom adopts a distorted square-planar geometry. nih.gov The structure of copper(II) complexes with bipyridine ligands can range from five-coordinate distorted square-pyramidal to six-coordinate distorted octahedral geometries. researchgate.netrsc.org These structures are often stabilized by intramolecular and intermolecular interactions, such as C-H···Cl hydrogen bonds and π-π stacking. nih.gov

Table 2: Selected Crystallographic Data for Representative Metal-Bipyridine Complexes Note: This table includes data from various bipyridine complexes to exemplify typical structural parameters.

| Compound | Metal Center Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|

| [Pt(C₂₁H₁₂F₂N₃O)Cl] | Distorted Square-Planar | Pt-N: ~2.03, Pt-C: ~1.97, Pt-Cl: ~2.39 | N-Pt-N: ~80.5, C-Pt-Cl: ~177.0 |

| [NbOCl₂(OEt)(bipy)] | Octahedral | Nb-O(oxo): 1.71, Nb-O(Et): 1.87, Nb-N: 2.32-2.35, Nb-Cl: 2.43-2.46 | - |

Electronic spectroscopy provides valuable information on the electronic transitions within the complexes. The UV-Vis absorption spectra of this compound complexes are typically characterized by intense bands in the ultraviolet region and, for transition metal complexes, potentially less intense bands in the visible region. mdpi.comresearchgate.net

The high-energy bands (usually <350 nm) are assigned to spin-allowed π–π* intraligand transitions centered on the bipyridine framework. mdpi.comnist.gov For complexes with d-block metals like ruthenium(II) or rhenium(I), bands in the visible region are often observed. acs.org These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. mdpi.com

Luminescence spectroscopy (fluorescence and phosphorescence) probes the excited-state properties of these molecules. libretexts.org Many transition metal complexes with bipyridine ligands are known to be luminescent. nih.gov Following excitation into the MLCT or ligand-centered bands, the complex may relax to a lower-energy triplet excited state, from which it can emit light via phosphorescence. researchgate.net The emission wavelength, quantum yield, and lifetime are sensitive to the metal, the ligand substitution, and the surrounding environment. nih.gov For instance, the triplet state energy of 2,2'-bipyridine-N,N'-dioxide was determined from the phosphorescence spectrum of its gadolinium complex to be 22275 cm⁻¹. nih.gov

Table 3: Photophysical Data for Representative Bipyridine-type Complexes Note: The data illustrates typical absorption and emission characteristics.

| Complex Type | Absorption λmax (nm) | Assignment | Emission Type |

|---|---|---|---|

| Free Bipyridine Ligand | ~280-310 | π–π* Intraligand | Fluorescence |

| Ru(II)-Bipyridine | ~290, ~450 | π–π*, MLCT | Phosphorescence |

| Re(I)-Bipyridine | ~280-320, ~370-450 | π–π*, MLCT | Phosphorescence |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically applied to species with unpaired electrons (paramagnetic species). ethz.chnih.gov When this compound is complexed with a paramagnetic metal ion (e.g., Cu(II), Re(I) radical anions) or when the complex itself forms a radical species, EPR spectroscopy can provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density. conicet.gov.ar

The EPR spectrum is characterized by its g-value and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus (e.g., ¹⁸⁵Re, ¹⁸⁷Re, ⁶³Cu, ⁶⁵Cu) and ligand nuclei (e.g., ¹⁴N). researchgate.netnih.gov Analysis of these couplings reveals the extent to which the unpaired electron is localized on the metal versus the ligand framework, offering critical insights into the nature of the molecular orbitals involved. researchgate.net Advanced techniques like ESEEM (Electron Spin Echo Envelope Modulation) can further probe weak interactions with ligand nuclei. nih.gov

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of this compound and its complexes. nih.gov The vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the bipyridine rings and the C-Cl bond. researchgate.net Ring stretching vibrations of the pyridine (B92270) moieties typically appear in the 1300-1600 cm⁻¹ region. rasayanjournal.co.in

Upon coordination to a metal, shifts in the ligand's vibrational frequencies are observed. New bands corresponding to metal-ligand vibrations (e.g., ν(M-N)) also appear, typically in the far-infrared region (< 600 cm⁻¹). researchgate.netresearchgate.net These shifts provide evidence of coordination and can offer information about the strength of the metal-ligand bond. For instance, an increase in the frequency of certain ring vibrations upon complexation can indicate a change in the electron density distribution within the ligand. nih.gov

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band (like an MLCT band), can selectively enhance the vibrational modes of the chromophoric part of the molecule, providing detailed information about the excited-state structure. acs.orgacs.org

Table 4: Key Vibrational Frequencies (cm⁻¹) for Chloro-Pyridine and Bipyridine Systems Note: This table shows typical frequency ranges for relevant vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Pyridine Ring Stretching (νCC,CN) | 1400 - 1610 |

| C-H In-plane Bending (δCH) | 1000 - 1300 |

| C-Cl Stretching (νCCl) | 850 - 990 |

| Ring Breathing/Deformation | 600 - 1050 |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for interpreting experimental spectroscopic data and gaining a deeper understanding of the electronic structure, bonding, and properties of this compound and its complexes. nih.gov

These computational methods are used to:

Optimize Molecular Geometries: Theoretical calculations can predict the ground-state geometries of complexes, providing bond lengths and angles that are often in excellent agreement with X-ray diffraction data. researchgate.netajrconline.org

Predict Vibrational Spectra: Calculation of vibrational frequencies and intensities (IR and Raman) aids in the assignment of experimental spectra. By comparing calculated and experimental spectra, a detailed understanding of the normal modes can be achieved. rasayanjournal.co.innih.gov

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) and other advanced methods like CASPT2 are used to calculate electronic excitation energies and oscillator strengths. acs.orgfigshare.com This allows for the assignment of absorption bands in UV-Vis spectra to specific electronic transitions, such as π–π* or MLCT. acs.org

Analyze Molecular Orbitals: Theoretical modeling provides a detailed picture of the frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for understanding chemical reactivity and the nature of electronic transitions, for example, by identifying the metal and ligand contributions to these orbitals in a complex. figshare.com

By combining these theoretical insights with high-resolution spectroscopic data, a comprehensive model of the structural and electronic properties of this compound and its derivatives can be constructed.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. This method allows for the detailed examination of electron density distribution, molecular geometry, and various energetic properties, providing insights that are complementary to experimental data.

DFT studies on bipyridine derivatives have shown that substituents can significantly alter the electronic and structural properties of the parent molecule. tandfonline.com For instance, theoretical assessments of substituted 2,2'-bipyridines have demonstrated that both inductive and resonance effects of the substituents play a crucial role in these modifications. tandfonline.com While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles from studies on related chloro-substituted pyridines and bipyridines can be applied. For example, in a study of 2,3-Dichloropyridine, DFT calculations were used to determine the optimized structure, vibrational frequencies, and electronic properties. researchgate.net

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. For related chloro-aromatic compounds, DFT has been used to calculate bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. nanobioletters.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate intramolecular charge transfer interactions, rehybridization, and the delocalization of electron density. rsc.org This analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions. rsc.org

The electronic properties calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are valuable in identifying the sites susceptible to electrophilic and nucleophilic attack. nanobioletters.comchemrxiv.org

Table 1: Key Parameters Obtainable from DFT Studies for a Molecule like this compound

| Property Category | Specific Parameters | Significance |

| Geometric Properties | Optimized bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Electronic Properties | Total energy, dipole moment, ionization potential, electron affinity | Characterizes the electronic distribution and reactivity. |

| Reactivity Descriptors | Electronegativity, chemical hardness, global electrophilicity index | Quantifies the molecule's reactivity towards other chemical species. |

| Orbital Analysis | HOMO energy, LUMO energy, HOMO-LUMO gap | Relates to the electronic absorption properties and kinetic stability. |

| Charge Distribution | Mulliken atomic charges, Natural Population Analysis (NPA) charges | Describes the partial charges on each atom in the molecule. |

| Intramolecular Interactions | Natural Bond Orbital (NBO) analysis, stabilization energies | Reveals hyperconjugative interactions and charge delocalization. |

| Potential Reactivity Sites | Molecular Electrostatic Potential (MEP) map | Visually indicates regions of positive and negative electrostatic potential. |

Molecular Dynamics Simulations of Complex Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. compphys.de This technique allows for the exploration of the dynamic behavior of systems, which is crucial for understanding the function of molecules in realistic environments, such as in solution. osti.gov MD simulations can provide detailed information on conformational changes, solvent effects, and intermolecular interactions that are often difficult to probe experimentally. nih.gov

For a molecule like this compound, MD simulations could be employed to investigate its behavior in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the system. compphys.de

MD simulations are particularly powerful for studying the behavior of bipyridine-containing complexes. For instance, MD has been used to study the dynamics of [Fe(bpy)3]2+ in water, revealing details about the solute-solvent interactions and the structure of the solvation shell. researchgate.net Such simulations can also be used to understand the conformational flexibility of the bipyridine ligand itself and how this is affected by its environment or by coordination to a metal center.

While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is broadly applicable. Key aspects that could be investigated for this molecule include:

Solvation Structure: Understanding how solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: Analyzing the rotational freedom around the C-C bond connecting the two pyridine rings and how the chloro-substituent influences this.

Complex Formation: Simulating the interaction of this compound with metal ions to understand the dynamics of coordination complex formation.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | System Setup | Information Gained |

| Solvation Dynamics | One molecule of this compound in a box of solvent (e.g., water, acetonitrile) | Radial distribution functions, coordination numbers, hydrogen bonding dynamics, diffusion coefficients. |

| Conformational Analysis | A single molecule of this compound in vacuum or in a solvent | Torsional angle distributions, identification of stable conformers, energy barriers for rotation. |

| Complexation with Metal Ions | This compound and a metal ion in a solvent box | Mechanism of complex formation, stability of the resulting complex, dynamic behavior of the coordinated ligand. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Phenomena

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and its electronic absorption properties. rsc.org

For bipyridine derivatives, the nature and energy of the frontier orbitals are significantly influenced by the substituents on the pyridine rings. researchgate.net In the case of this compound, the chlorine atom, being electronegative, is expected to influence the energy levels of the molecular orbitals. The distribution of the electron density in the HOMO and LUMO determines the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net

Analysis of the HOMO and LUMO can also reveal potential intramolecular charge transfer (ICT) phenomena. rsc.org Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this can result in a significant redistribution of electron density, leading to a charge-separated excited state.

Computational studies on bipyridine-containing metal complexes often focus on the nature of the frontier orbitals to understand their photophysical properties. vt.edu For instance, in many ruthenium(II) bipyridine complexes, the HOMO is primarily metal-based, while the LUMO is localized on the bipyridine ligands. This leads to a metal-to-ligand charge transfer (MLCT) upon excitation. vt.edu

Table 3: Frontier Molecular Orbital Characteristics and Their Implications for this compound

| Parameter | Definition | Chemical/Physical Implication |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

| HOMO Density Distribution | Regions of the molecule where the HOMO is localized | Indicates the sites most susceptible to electrophilic attack. |

| LUMO Density Distribution | Regions of the molecule where the LUMO is localized | Indicates the sites most susceptible to nucleophilic attack. wuxibiology.com |

| Intramolecular Charge Transfer (ICT) | Electron density redistribution upon excitation from HOMO to LUMO | Can lead to a large change in dipole moment in the excited state and affect the photophysical properties. |

Prediction of Spectroscopic and Electrochemical Properties

Computational methods, particularly those based on DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic and electrochemical properties of molecules. iucr.orgehu.es These predictions can be invaluable for interpreting experimental data and for designing new molecules with desired properties.

The electronic absorption spectra of molecules can be simulated using TD-DFT, which calculates the energies of electronic transitions and their corresponding oscillator strengths. nih.gov For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations can also help in assigning the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.

The electrochemical properties, such as oxidation and reduction potentials, can also be predicted computationally. The ionization potential and electron affinity, which can be estimated from the HOMO and LUMO energies, are related to the oxidation and reduction potentials, respectively. More sophisticated methods can be used to calculate the Gibbs free energy change for the redox processes, providing more accurate predictions of the redox potentials. For ruthenium bipyridine complexes, cyclic voltammetry is often used experimentally to determine redox potentials, and DFT calculations can help in interpreting these results. mdpi.comnih.govresearchgate.net

The vibrational spectra (infrared and Raman) of this compound can be predicted by calculating the vibrational frequencies and their corresponding intensities. researchgate.net Comparing the calculated spectrum with the experimental one can aid in the assignment of the vibrational modes.

Table 4: Predictable Spectroscopic and Electrochemical Properties of this compound

| Property | Computational Method | Predicted Parameters | Experimental Correlation |

| UV-Vis Absorption Spectrum | TD-DFT | Excitation energies (λmax), oscillator strengths, nature of electronic transitions | UV-Vis Spectroscopy |

| Emission Spectrum | TD-DFT (for excited states) | Emission energies (λem), phosphorescence lifetimes | Fluorescence and Phosphorescence Spectroscopy caltech.edunih.gov |

| Vibrational Spectra | DFT (frequency calculations) | Vibrational frequencies, IR intensities, Raman activities | Infrared (IR) and Raman Spectroscopy |

| Redox Potentials | DFT (energy calculations of neutral and ionized species) | Oxidation potential, reduction potential | Cyclic Voltammetry (CV) |

| NMR Chemical Shifts | DFT (GIAO method) | 1H and 13C chemical shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes to Substituted Bipyridines

The synthetic utility of 2'-Chloro-2,3'-bipyridine lies in its potential as a versatile building block for more complex, substituted bipyridine ligands. The chlorine substituent is an excellent leaving group for various cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org Future research will likely focus on leveraging this reactivity to create a library of novel 2,3'-bipyridine (B14897) derivatives with tailored electronic and steric properties.

Established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Stille (using organotin reagents) reactions are prime candidates for this exploration. organic-chemistry.orgorganic-chemistry.orgnih.gov Research efforts could systematically investigate the coupling of this compound with a diverse range of aryl, heteroaryl, and alkyl organometallic reagents. researchgate.net For instance, the Negishi reaction, known for its functional group tolerance and the utility of both 2-bromo and 2-chloropyridines as substrates, presents a promising avenue for creating new carbon-carbon bonds at the 2'-position. organic-chemistry.orgresearchgate.net

The development of these synthetic routes would be instrumental. By replacing the chlorine atom with various functional groups (e.g., alkyl, alkoxy, amino, or other aryl groups), chemists can fine-tune the ligand's properties. This functionalization directly impacts the resulting metal complexes' solubility, electronic character, and steric environment, which are critical for applications in catalysis and materials science. nih.gov

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Organometallic Reagent | Catalyst (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 2'-Aryl-2,3'-bipyridine |

| Negishi | Organozinc halide | Pd(PPh₃)₄ | 2'-Alkyl-2,3'-bipyridine |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | 2'-Vinyl-2,3'-bipyridine |

Exploration of Emerging Metal Combinations for Enhanced Functionality

The coordination chemistry of 2,2'-bipyridine (B1663995) with virtually all transition metals is well-documented. wikipedia.org However, the asymmetric nature of this compound presents an exciting frontier for discovering complexes with novel properties. Future work should involve the systematic complexation of this ligand with a wide array of metal centers, moving beyond common choices like ruthenium and iron to explore the potential of copper, nickel, and others. nih.govwikipedia.org

The unique bite angle and steric profile of the 2,3'-bipyridine scaffold, combined with the electronic influence of the chloro-substituent, could lead to complexes with unusual coordination geometries and reactivity. For example, copper(II) complexes with bipyridine ligands have been investigated for their catalytic and biological activities. nih.govlookchem.com Synthesizing and characterizing a [Cu(2'-Cl-2,3'-bpy)₂Cl₂] complex, for instance, could reveal interesting electrochemical properties and catalytic potential for reactions like diene polymerization. nih.gov

Furthermore, the electronic asymmetry of the ligand could be exploited to create mixed-ligand complexes. A metal center coordinated by both this compound and another ligand with different electronic demands could exhibit unique photophysical or catalytic behaviors. The steric and electronic factors introduced by substituents on the bipyridine ring are known to significantly affect the coordination ability and properties of the resulting metal complex. acs.org Investigating these aspects with the this compound framework is a logical and promising next step.

Rational Design of Highly Efficient Catalytic Systems

Bipyridine-metal complexes are renowned for their catalytic prowess in a multitude of organic transformations and in electrocatalysis, particularly for CO₂ reduction. acs.org The rational design of new catalysts based on this compound is a significant area for future research. The specific electronic properties imparted by the chloro group—an electron-withdrawing substituent—can modify the redox potential of the metal center, which is a critical parameter in catalysis.

For example, in the context of electrocatalytic CO₂ reduction, rhenium-bipyridine complexes are benchmark catalysts. researchgate.net Modifying the bipyridine ligand with different substituents has been shown to have a large effect on both the overpotential and activity of the catalyst. acs.org A future research trajectory would involve synthesizing a fac-[Re(2'-Cl-2,3'-bpy)(CO)₃Cl] complex and evaluating its performance. The electron-withdrawing nature of the chlorine atom could favorably impact the catalytic cycle, potentially lowering the overpotential required for CO₂ reduction.

Similarly, nickel-bipyridine complexes are effective for cross-electrophile coupling reactions. nih.gov The steric and electronic environment of the nickel center, dictated by the bipyridine ligand, is crucial for catalytic performance. Exploring catalysts of the type [(2'-Cl-2,3'-bpy)NiCl₂] could lead to new systems with unique selectivity or activity, driven by the distinct topology of the 2,3'-bipyridine ligand. nih.gov

Advanced Materials for Sustainable Energy and Sensing Technologies

The photophysical and electronic properties of metal-bipyridine complexes make them ideal candidates for incorporation into advanced materials for solar energy conversion, light-emitting devices, and chemical sensing. lookchem.com The specific characteristics of this compound could be harnessed to develop next-generation materials.

In the realm of sustainable energy, ruthenium-bipyridine complexes are classic photosensitizers used in dye-sensitized solar cells (DSSCs). The absorption spectra and excited-state lifetimes of these complexes are highly dependent on the ligand structure. Future studies could involve synthesizing and characterizing ruthenium complexes of this compound, such as [Ru(2'-Cl-2,3'-bpy)₃]²⁺, to assess their potential in photovoltaic applications. The ligand's asymmetry could lead to interesting charge-transfer properties.

For sensing applications, the bipyridine framework can be functionalized to create specific binding sites for anions or other molecules. rsc.org Ruthenium-bipyridine complexes featuring N-H fragments, for instance, have been developed as anion sensors. rsc.org The this compound core could be functionalized post-synthesis (via substitution of the chlorine) to incorporate moieties capable of hydrogen bonding, leading to new colorimetric or fluorometric sensors. The integration of such tailored molecules with two-dimensional materials is another emerging strategy for creating highly sensitive chemical sensing platforms. rsc.org

Computational Predictions for Ligand and Complex Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. nih.govresearchgate.net A significant future research direction will be the application of these theoretical methods to this compound and its prospective metal complexes.

DFT calculations can provide deep insights into the molecular and electronic structure of these compounds. nih.gov For example, theoretical studies can predict the optimized geometries of complexes, the bond lengths and angles, and importantly, the electronic distribution. This is crucial for understanding the "non-innocent" behavior of bipyridine ligands, where the ligand itself can be redox-active. researchgate.netmdpi.com Computational models can help determine whether reduction or oxidation of a complex is metal-centered or ligand-centered, which has profound implications for reactivity. researchgate.netmaynoothuniversity.ie

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of potential complexes, guiding the design of new photosensitizers or luminescent materials. acs.org Calculations of redox potentials can help screen candidate complexes for electrocatalytic applications before undertaking challenging synthetic work. rsc.org By modeling the interaction between a this compound complex and a substrate molecule, computational studies can elucidate potential catalytic mechanisms and help in the rational design of more efficient catalysts. acs.org

Table 2: Predicted Applications of Computational Chemistry for this compound Research

| Computational Method | Predicted Property | Application Area |

|---|---|---|

| DFT Geometry Optimization | Molecular structure, bond lengths, bite angle | Catalyst Design, Materials Science |

| DFT/TD-DFT | Electronic structure, HOMO/LUMO levels, UV-Vis spectra | Photovoltaics, Luminescent Materials |

| DFT with Solvation Model | Redox potentials | Electrocatalysis, Sensing |

Q & A

Q. Answer :

- X-ray crystallography : Resolves bipyridine backbone geometry and substituent positions (e.g., chloro orientation in Pt complexes) .

- NMR spectroscopy : H NMR distinguishes isomers (e.g., downfield shifts for protons adjacent to chlorine at δ ~6 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks in coordination complexes).

Advanced: How do substituent effects (e.g., methyl vs. fluoro) on bipyridine frameworks alter reactivity in cross-coupling catalysis?

Answer :